1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane
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Overview
Description
1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmacological applications .
Preparation Methods
The synthesis of 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield benzimidazole derivatives with different functional groups .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being explored for its potential use in developing new therapeutic drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives like:
- Thiabendazole
- Albendazole
- Carbendazim
Compared to these compounds, 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane has unique structural features that may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(NE)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-6(14-16)9-13-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,16H,1H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFPGJLKZIUIH-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC2=CC=CC=C2N1C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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